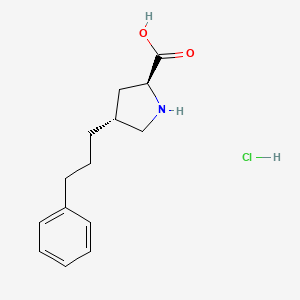
(2S,4R)-4-(3-phenylpropyl)pyrrolidine-2-carboxylic Acid Hydrochloride
Overview
Description
(2S,4R)-4-(3-phenylpropyl)pyrrolidine-2-carboxylic Acid Hydrochloride, also known as CPP-115, is a compound that has gained attention due to its potential therapeutic applications. It is a derivative of the neurotransmitter gamma-aminobutyric acid (GABA), and has been found to modulate the activity of the GABA system in the brain.
Scientific Research Applications
Metal–Organic Frameworks (MOFs) Development
(2S,4R)-4-(3-phenylpropyl)pyrrolidine-2-carboxylic Acid Hydrochloride has potential applications in the development of Metal–Organic Frameworks (MOFs). MOFs are constructed using metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are characterized for their high porosity, large surface area, and variable structures, which are useful in gas storage, separation, and catalysis. For instance, the ligand pyridine-2,6-dicarboxylic acid (pdcH2) reacts under hydrothermal conditions with metal salts in the presence of different N-heterocycles used as spacers to form MOF structures. These structures are characterized by their network formations and are analyzed through techniques such as X-ray crystallography, powder X-ray diffraction, and thermal gravimetric analyses (Ghosh, Ribas, & Bharadwaj, 2004).
Influenza Neuraminidase Inhibition
Another significant application area is in the synthesis and structural analysis of influenza neuraminidase inhibitors. Research includes the efficient synthesis of core structures, such as cis-3-(allyloxycarbonyl)amino-1-(9'-fluorenylmethoxycarbonyl)pyrrolidine-4-carboxylic acid, which are crucial in the development of potent inhibitors against influenza neuraminidase. The structural analysis of these inhibitors, particularly their binding to the neuraminidase enzyme, offers insights into their mechanism of action and potential therapeutic applications (Wang et al., 2001).
Hydrogen-Bonding Studies
The molecule is also relevant in studies focusing on hydrogen bonding interactions. These studies explore the coexistence of competing supramolecular synthons in molecules possessing both carboxylic acid and pyridine functional groups. Understanding these interactions is crucial for crystal engineering, where the aim is to predict and control the assembly of molecules into desired structures. Such knowledge is instrumental in designing materials with specific properties (Long, Zhou, Parkin, & Li, 2014).
properties
IUPAC Name |
(2S,4R)-4-(3-phenylpropyl)pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c16-14(17)13-9-12(10-15-13)8-4-7-11-5-2-1-3-6-11;/h1-3,5-6,12-13,15H,4,7-10H2,(H,16,17);1H/t12-,13+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJLJVFISOVESU-KZCZEQIWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CCCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CCCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376055 | |
| Record name | (2S,4R)-4-(3-phenylpropyl)pyrrolidine-2-carboxylic Acid Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1049744-68-4 | |
| Record name | (2S,4R)-4-(3-phenylpropyl)pyrrolidine-2-carboxylic Acid Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



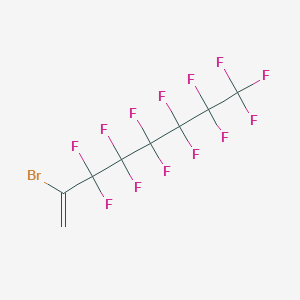



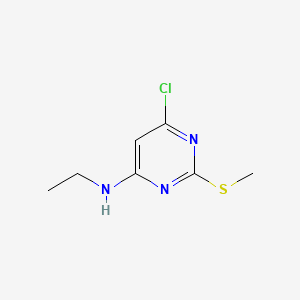


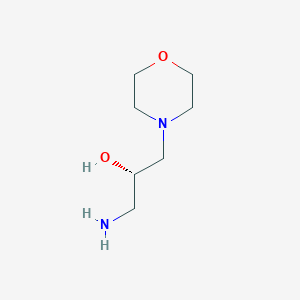
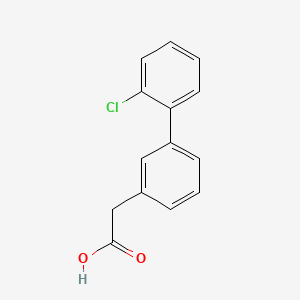

![3-Chloromethyl-4H-[1,2,4]triazole](/img/structure/B1597478.png)
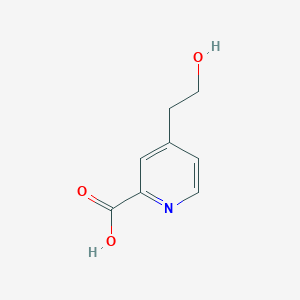

![4-Boc-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B1597481.png)